An In-Depth Technical Guide to 1-[4-(Methylsulfonyl)phenyl]piperazine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-[4-(Methylsulfonyl)phenyl]piperazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this technical guide on 1-[4-(Methylsulfonyl)phenyl]piperazine. This document is crafted not as a mere compilation of data, but as a synthesized resource born from practical insights and a deep understanding of medicinal chemistry. The piperazine scaffold is a cornerstone of modern drug discovery, and its thoughtful functionalization is key to unlocking novel therapeutics. This guide focuses on a particularly valuable derivative, exploring the nuanced interplay between its structural components—the phenylpiperazine core and the methylsulfonyl group—that makes it a compelling building block for drug development. Our exploration will delve into the causality behind its synthesis, the logic of its analytical characterization, and its strategic application in creating targeted therapies.
Introduction: The Strategic Importance of a Privileged Scaffold
The 1-[4-(Methylsulfonyl)phenyl]piperazine molecule represents a confluence of two powerful pharmacophoric elements: the N-arylpiperazine core and the 4-methylsulfonylphenyl group. The piperazine ring is a "privileged scaffold," a recurring motif in a multitude of approved drugs, prized for its ability to modulate physicochemical properties such as solubility and basicity, thereby enhancing pharmacokinetic profiles.[1] When N-arylated, it serves as a rigid linker to orient other functional groups for optimal target engagement.
The addition of the methylsulfonyl (-SO₂CH₃) group at the para-position of the phenyl ring is a deliberate strategic choice in medicinal chemistry. This potent electron-withdrawing group is not merely a placeholder; it is a key modulator of the molecule's electronic and steric properties. It is known to enhance metabolic stability, improve solubility, and, most critically, act as a hydrogen bond acceptor, enabling strong and often selective interactions within enzyme active sites.[2] This guide will illuminate the fundamental properties of this key intermediate, detail its synthesis and characterization, and explore its application as a precursor in the development of targeted therapeutics.
Physicochemical and Basic Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis and drug design. The data presented below for 1-[4-(Methylsulfonyl)phenyl]piperazine have been compiled from authoritative chemical databases.
| Property | Value | Reference(s) |
| CAS Number | 187669-60-9 | [3] |
| Molecular Formula | C₁₁H₁₆N₂O₂S | [4] |
| Molecular Weight | 240.32 g/mol | [4] |
| IUPAC Name | 1-(4-methylsulfonylphenyl)piperazine | [4] |
| Appearance | Solid | [5] |
| Purity | Typically ≥97% | [5] |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [5] |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)N2CCNCC2 | [4] |
| InChI Key | KNQFDOLIXOOIGX-UHFFFAOYSA-N | [4] |
Synthesis of 1-[4-(Methylsulfonyl)phenyl]piperazine
The synthesis of N-arylpiperazines is a fundamental transformation in medicinal chemistry. The primary challenge lies in forming the C-N bond between the aromatic ring and the piperazine nitrogen. Two of the most robust and widely adopted methods for this purpose are Nucleophilic Aromatic Substitution (SₙAr) and the Palladium-catalyzed Buchwald-Hartwig amination.
The choice between these methods is dictated by the electronic nature of the aryl precursor. The SₙAr reaction is most effective when the aromatic ring is "activated" by potent electron-withdrawing groups (like the methylsulfonyl group) ortho or para to a good leaving group (such as fluorine or chlorine). Conversely, the Buchwald-Hartwig amination is a more versatile, albeit more complex, method that can be used with a wider range of aryl halides, including those that are electron-rich.[1][6]
Below is a representative protocol for an SₙAr synthesis, which is particularly well-suited for this target molecule due to the activating effect of the methylsulfonyl group.
Representative Synthetic Workflow: Nucleophilic Aromatic Substitution (SₙAr)
This workflow outlines the reaction of an activated aryl halide with piperazine. The strong electron-withdrawing nature of the methylsulfonyl group facilitates the addition-elimination mechanism characteristic of SₙAr.
Caption: SₙAr Synthesis Workflow.
Detailed Experimental Protocol (Representative)
Disclaimer: This protocol is a representative procedure based on established chemical principles for SₙAr reactions and should be adapted and optimized by a qualified chemist. All work should be performed in a suitable fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenyl methyl sulfone (1.0 eq), piperazine (2.0-3.0 eq), and potassium carbonate (2.0 eq).
-
Causality: Using an excess of piperazine helps to drive the reaction to completion and can also act as a base, although an additional inorganic base like K₂CO₃ is recommended for full deprotonation of the reacting piperazine nitrogen. Potassium carbonate is a cost-effective and moderately strong base suitable for this transformation.
-
-
Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to the flask (sufficient to dissolve the reactants upon heating, e.g., 5-10 mL per gram of aryl halide).
-
Causality: Polar aprotic solvents are crucial for SₙAr reactions as they solvate the cation (K⁺) but not the nucleophilic anion (piperazine), thus increasing its nucleophilicity and accelerating the reaction rate.
-
-
Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Causality: Thermal energy is required to overcome the activation energy of the reaction. The specific temperature will depend on the reactivity of the aryl halide and should be optimized.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. This will precipitate the crude product and dissolve the inorganic salts.
-
Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 1-[4-(Methylsulfonyl)phenyl]piperazine.
Applications in Drug Development: Targeting COX-2
The 4-(methylsulfonyl)phenyl moiety is a hallmark of a class of highly selective cyclooxygenase-2 (COX-2) inhibitors.[4][7] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a major therapeutic strategy that avoids the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[8]
The causal reason for this selectivity lies in the architecture of the COX-2 active site, which features a distinct, polar side pocket that is absent in COX-1. The methylsulfonyl group of compounds like celecoxib and rofecoxib is perfectly positioned to insert into this side pocket, forming a stabilizing hydrogen bond with the residue His90. This interaction anchors the inhibitor and is a primary determinant of its high selectivity for COX-2.[9]
Therefore, 1-[4-(Methylsulfonyl)phenyl]piperazine is a highly valuable precursor for synthesizing novel selective COX-2 inhibitors, where the piperazine serves as a versatile linker to connect the critical sulfonylphenyl "head" to other pharmacophoric fragments.
Caption: Inhibition of the COX-2 Pathway.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 1-[4-(Methylsulfonyl)phenyl]piperazine. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for purity assessment and spectroscopic methods (NMR, FTIR, MS) for structural elucidation.
HPLC-UV Purity Analysis Protocol (Representative)
This protocol describes a reverse-phase HPLC method suitable for determining the purity of the compound.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (Aromatic absorbance).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 1-[4-(Methylsulfonyl)phenyl]piperazine and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B (diluent) to create a 1 mg/mL stock solution.
-
Further dilute this stock solution with the diluent to a final concentration of approximately 0.1 mg/mL for analysis.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the prepared sample.
-
Run a gradient elution, for example:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B (re-equilibration)
-
-
Causality: A gradient elution is used to ensure that any impurities with a wide range of polarities are effectively separated from the main product peak and eluted from the column in a reasonable time.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Spectroscopic Data Interpretation
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the piperazine ring protons, and the methyl sulfonyl protons.
-
Aromatic Protons: Two doublets in the downfield region (approx. 7.0-8.0 ppm), characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing sulfonyl group will be further downfield than those ortho to the piperazine nitrogen.
-
Piperazine Protons: Two multiplets (or broad singlets) in the range of 3.0-3.5 ppm. The protons adjacent to the phenyl ring nitrogen (N-Ar) will be slightly more deshielded (downfield) than the protons adjacent to the secondary amine (N-H).
-
Methyl Protons: A sharp singlet at approximately 3.0 ppm, corresponding to the three protons of the methyl group on the sulfone.[10]
-
-
¹³C NMR (Carbon NMR): The spectrum will show characteristic peaks for the unique carbon environments.
-
Aromatic Carbons: Four signals for the para-substituted ring, with the carbon attached to the sulfonyl group being the most downfield.
-
Piperazine Carbons: Two signals for the piperazine ring carbons, typically in the 45-55 ppm range.[11]
-
Methyl Carbon: A single peak for the methyl carbon of the sulfonyl group, typically around 44 ppm.
-
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum provides confirmation of key functional groups.
-
Sulfonyl Group (SO₂): Strong, characteristic asymmetric and symmetric stretching bands around 1335-1300 cm⁻¹ and 1170-1135 cm⁻¹, respectively.
-
Piperazine N-H Stretch: A moderate, somewhat broad peak in the 3350-3250 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the piperazine and methyl groups just below 3000 cm⁻¹.
-
Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) will confirm the molecular weight. The ESI-MS in positive mode will show a prominent protonated molecular ion [M+H]⁺ at m/z 241.3. The fragmentation pattern will likely involve cleavage of the piperazine ring and the C-N bond connecting it to the phenyl ring, yielding characteristic fragment ions.[12]
Safety and Handling
As a research chemical, 1-[4-(Methylsulfonyl)phenyl]piperazine must be handled with care, following standard laboratory safety protocols.
-
Hazard Identification: Based on data for similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation. It may be harmful if swallowed.[5]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This self-validating system of cautious handling, appropriate PPE, and proper storage ensures minimal risk to the researcher and maintains the integrity of the compound.
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Mass fragmentation pattern of 1-(Phenylsulfonyl)-4-phenylpiperazine (3a). ResearchGate. [Link]
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1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. ScienceDirect. [Link]
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